molecular formula C23H20FN3O3S B2865989 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide CAS No. 1252846-18-6

2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide

Cat. No.: B2865989
CAS No.: 1252846-18-6
M. Wt: 437.49
InChI Key: BQSIEHKIJGSLSL-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class, characterized by a fused thiophene-pyrimidine core substituted with a 3,4-dimethylphenylmethyl group at position 3 and an N-(3-fluorophenyl)acetamide moiety at position 2. Its design incorporates lipophilic (3,4-dimethylphenyl) and polar (fluorophenylacetamide) substituents, which may influence solubility, bioavailability, and target binding kinetics .

Properties

IUPAC Name

2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3S/c1-14-6-7-16(10-15(14)2)12-27-22(29)21-19(8-9-31-21)26(23(27)30)13-20(28)25-18-5-3-4-17(24)11-18/h3-11,19,21H,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYNCJHBBMRXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide (CAS Number: 1252852-74-6) is a thienopyrimidine derivative that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H25N3O3S
  • Molecular Weight : 399.5065
  • SMILES Notation : CCN(C(=O)Cn1c(=O)n(Cc2ccc(c(c2)C)C)c(=O)c2c1ccs2)

Biological Activity Overview

The biological activity of thienopyrimidine derivatives has been extensively studied. The compound exhibits significant antimicrobial properties, particularly against various bacterial strains. The following sections detail its specific activities.

Antimicrobial Activity

Research indicates that similar thienopyrimidine compounds demonstrate substantial antibacterial and antimycobacterial activity. For instance:

  • Antibacterial Activity :
    • Compounds structurally related to thienopyrimidines have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that these compounds can inhibit the growth of Escherichia coli, Staphylococcus aureus, and other strains with varying degrees of potency.
    • The Minimum Inhibitory Concentration (MIC) values were determined for various derivatives, highlighting the importance of specific substituents on the thienopyrimidine ring for enhanced activity .
  • Antimycobacterial Activity :
    • The compound has also been evaluated for its efficacy against Mycobacterium tuberculosis and Mycobacterium avium. The results indicate that modifications in the side chains can significantly influence the antimicrobial potency .

Case Studies and Research Findings

Several studies have focused on the biological implications of similar compounds:

  • A study published in 2003 reported that thienopyrimidine derivatives exhibited significant antimicrobial effects when tested against various microbial strains. The most potent compounds were identified based on their structural features and activity profiles .
  • Another investigation analyzed the structure-activity relationship (SAR) of thienopyrimidines, emphasizing that modifications at specific positions of the molecule could enhance both antibacterial and antimycobacterial activities. Compounds with amido or imino side chains at position 3 were particularly noted for their effectiveness .

Data Table: Summary of Biological Activities

Activity Type Tested Strains Results Reference
AntibacterialE. coli, S. aureusSignificant inhibition at low MIC values
AntimycobacterialM. tuberculosis, M. aviumEffective against strains with varying potency
Toxicity AssessmentVarious strainsNon-toxic up to 200 µmol L<sup>-1</sup>

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Core Structure Substituents Key Properties/Findings Reference
Target Compound Thieno[3,2-d]pyrimidin-2,4-dione - 3,4-Dimethylphenylmethyl at position 3
- N-(3-fluorophenyl)acetamide at position 2
Hypothesized enhanced lipophilicity due to dimethylphenyl; fluorophenyl may improve target specificity.
Example 83 ()
2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxypheny1)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluoropheny1)-4H-chromen-4-one
Pyrazolo[3,4-d]pyrimidine-chromenone hybrid - Fluorophenyl and isopropoxyphenyl substituents
- Dimethylamino group
Demonstrated kinase inhibition (MP: 302–304°C; Mass: 571.198.8 (M++1)), suggesting thermal stability and potential bioactivity.
577962-34-6 ()
N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
Thieno[2,3-d]pyrimidin-4-one - Ethyl and dimethyl groups on thienopyrimidine
- Difluorophenylacetamide
Structural isomerism ([2,3-d] vs. [3,2-d] core) may alter ring conformation and binding affinity.
3-Chloro-N-phenyl-phthalimide () Isoindoline-1,3-dione - Chlorine and phenyl substituents Used as a monomer for polyimides; no direct pharmacological relevance but highlights structural diversity in heterocyclic design.

Key Observations:

Core Structure Influence: The thieno[3,2-d]pyrimidine core in the target compound differs from the pyrazolo[3,4-d]pyrimidine () and thieno[2,3-d]pyrimidine () cores. These positional isomerisms can significantly affect electronic properties and steric interactions with biological targets . The pyrazolo-pyrimidine-chromenone hybrid () exhibits higher thermal stability (MP >300°C), likely due to extended aromaticity and rigid substituents .

Substituent Effects: Fluorinated aryl groups (e.g., 3-fluorophenyl in the target vs. 2,4-difluorophenyl in 577962-34-6) are common in drug design to enhance metabolic stability and binding selectivity . Lipophilic groups like 3,4-dimethylphenylmethyl may improve membrane permeability but could reduce aqueous solubility compared to polar analogs (e.g., dimethylamino in ) .

Synthetic Feasibility: The target compound’s synthesis likely involves multi-step functionalization of the thienopyrimidine core, similar to methods described for (Suzuki coupling, palladium catalysis) and (thioacetamide substitution) .

Research Implications and Limitations

Future studies should:

  • Evaluate binding affinity against kinase targets (e.g., EGFR, VEGFR) using in vitro assays.
  • Optimize substituents to balance lipophilicity and solubility, guided by computational modeling.
  • Compare metabolic stability with fluorinated analogs (e.g., 577962-34-6) using microsomal assays .

Preparation Methods

Cyclocondensation of Aminothiophene Carboxamides

The reaction of 2-aminothiophene-3-carboxamide derivatives with urea or thiourea reagents under acidic or basic conditions yields the thieno[3,2-d]pyrimidin-2,4-dione scaffold. For example, Patel et al. demonstrated that treating ethyl 2-amino-4,5,6,7-tetrahydrothieno[3,2-d]pyrimidine-3-carboxylate with potassium thiocyanate in hydrochloric acid produces the 2-thioxo derivative, which is subsequently oxidized to the dione. Yields for this step range from 58% to 88%, depending on the solvent and temperature (Table 1).

Table 1: Cyclocondensation Conditions for Thieno[3,2-d]pyrimidin-2,4-dione Synthesis

Reagent Solvent Temperature (°C) Yield (%) Reference
Potassium thiocyanate 1,4-Dioxane Reflux 58
Potassium cyanate Acetic acid 120 71–88
Formamide Solvent-free 180 76–97

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates cyclocondensation reactions. A study by Aly et al. achieved 83% yield by reacting 2-amino-3-cyanothiophene with formamide under microwave conditions (600 W, 45 seconds). This method reduces reaction times from hours to minutes while maintaining high purity.

Alkylation at the 3-Position with (3,4-Dimethylphenyl)methyl Group

Introducing the (3,4-dimethylphenyl)methyl substituent at the 3-position of the thienopyrimidine core typically involves nucleophilic alkylation or reductive amination.

Nucleophilic Alkylation

The 3-position nitrogen of the thienopyrimidin-2,4-dione reacts with (3,4-dimethylphenyl)methyl bromide in the presence of a base. Kankanala et al. reported that using potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours achieves 65–72% yields. The reaction mechanism proceeds via an SN2 pathway, with the base deprotonating the nitrogen to enhance nucleophilicity.

Reductive Amination

An alternative route employs reductive amination between the 3-amino-thienopyrimidine intermediate and 3,4-dimethylbenzaldehyde. Patel et al. used sodium cyanoborohydride in methanol at room temperature to achieve 68% yield. This method avoids harsh alkylation conditions but requires prior synthesis of the 3-amino derivative.

Final Assembly and Purification

The fully substituted compound is purified using column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Orthikov et al. emphasized that recrystallization from ethanol yields >99% purity, as confirmed by high-performance liquid chromatography (HPLC).

Table 2: Key Reaction Parameters for Final Assembly

Step Reagents/Conditions Yield (%) Reference
Chloroacetylation Chloroacetyl chloride, DCM, 0°C 89
Aniline Coupling 3-Fluoroaniline, KΙ, acetonitrile, reflux 92
Purification Ethanol recrystallization >99 purity

Comparative Analysis of Synthetic Routes

The microwave-assisted cyclization (Section 1.2) offers time efficiency, whereas traditional cyclocondensation (Section 1.1) provides higher yields for large-scale synthesis. Alkylation via nucleophilic substitution (Section 2.1) is preferred over reductive amination due to fewer byproducts.

Optimization and Scale-Up Considerations

  • Solvent Selection : DMF enhances alkylation reactivity but requires careful removal due to toxicity. Ethanol or water mixtures are safer alternatives for industrial-scale processes.
  • Catalyst Use : Palladium on carbon (Pd/C) or potassium iodide improves coupling reaction rates and yields.
  • Green Chemistry : Microwave irradiation reduces energy consumption by 40% compared to conventional heating.

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